

Application Note: Quantitative Analysis of Crisdesalazine in Tissue Samples by LC-MS/MS

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Compound of Interest

Compound Name: Crisdesalazine

Cat. No.: B1669618

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Crisdesalazine** in preclinical tissue samples. The protocol outlines a straightforward tissue homogenization and protein precipitation procedure, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) mass spectrometry. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic and drug distribution studies in tissue matrices.

Introduction

Crisdesalazine is a novel therapeutic agent under investigation for several neurodegenerative diseases, acting as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor and a free radical scavenger. To support preclinical development, a reliable method for quantifying **Crisdesalazine** concentrations in various tissues is essential for understanding its biodistribution and pharmacokinetic profile. This document provides a detailed protocol for the extraction and LC-MS/MS analysis of **Crisdesalazine** from tissue homogenates.

Experimental

Materials and Reagents

- **Crisdesalazine** reference standard (>98% purity)

- **Crisdesalazine-d4** (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Blank tissue matrix (e.g., brain, liver, kidney) from untreated animals

Equipment

- High-performance liquid chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Tissue homogenizer (e.g., bead beater or rotor-stator)
- Microcentrifuge
- Analytical balance
- Calibrated pipettes

Chromatographic Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and re-equilibrate for 1.0 min
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temp.	40 °C
Autosampler Temp.	10 °C

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Crisdesalazine: 326.1 -> 153.1 (Quantifier), 326.1 -> 136.1 (Qualifier)Crisdesalazine-d4 (IS): 330.1 -> 157.1
Collision Energy	Optimized for each transition (e.g., 20-35 eV)
Dwell Time	100 ms
Source Temperature	500 °C
IonSpray Voltage	5500 V

Protocols

Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solutions: Prepare 1 mg/mL stock solutions of **Crisdesalazine** and **Crisdesalazine-d4** (IS) in methanol.
- Working Standard Solutions: Serially dilute the **Crisdesalazine** stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve (e.g., 1-1000 ng/mL).
- Spiking Solutions: Prepare separate spiking solutions for Quality Control (QC) samples at low, medium, and high concentrations.
- Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
- Calibration and QC Samples: Spike 95 μ L of blank tissue homogenate with 5 μ L of the appropriate working standard or QC spiking solution.

Tissue Sample Preparation Protocol

- Homogenization: Accurately weigh approximately 100 mg of tissue. Add 400 μ L of cold deionized water and homogenize until a uniform suspension is achieved.
- Protein Precipitation: To a 100 μ L aliquot of tissue homogenate (or spiked standard/QC), add 300 μ L of acetonitrile containing the internal standard (100 ng/mL **Crisdesalazine-d4**).
- Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
- Sample Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

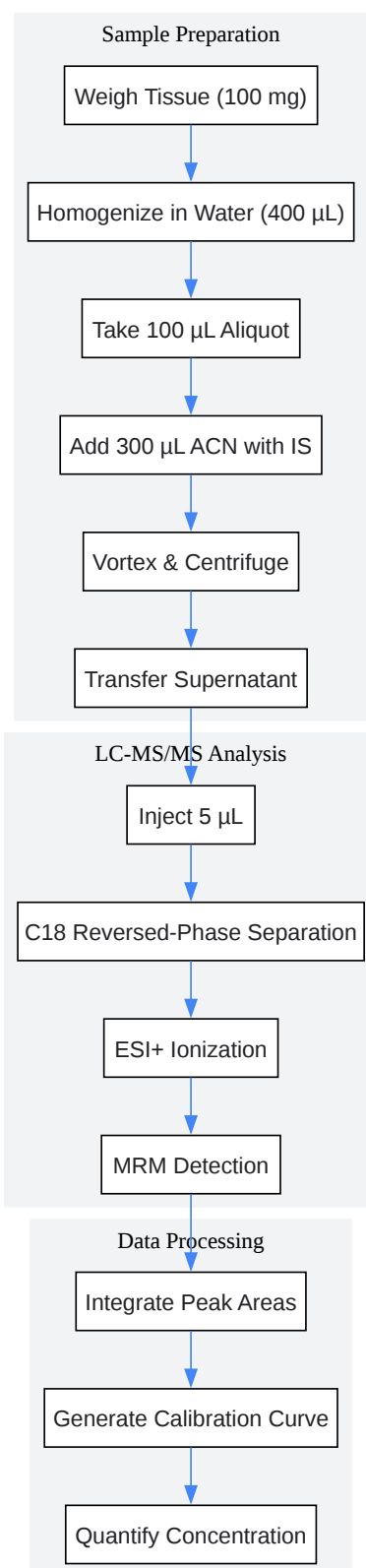
Data Presentation

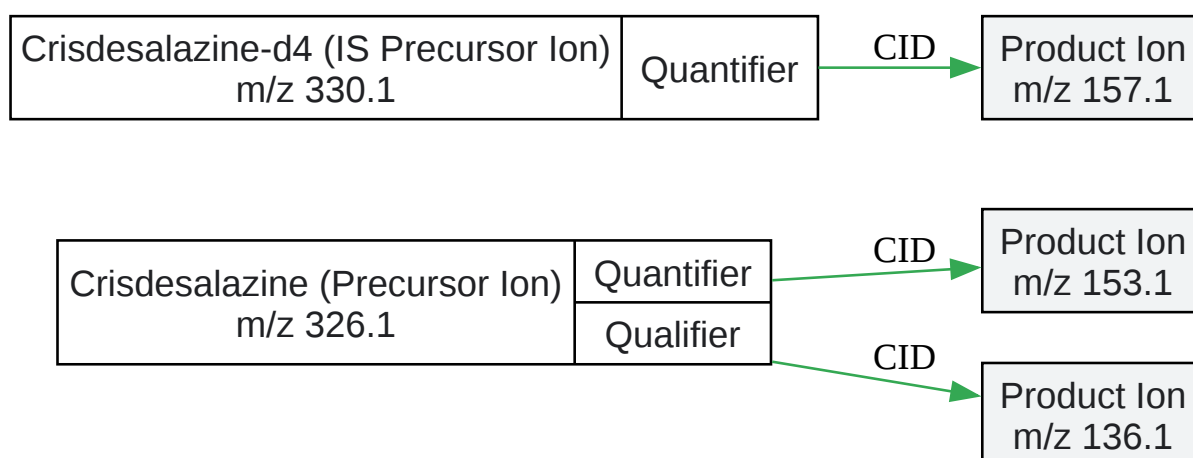
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the quantitative performance is presented in the table below.

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)	92.5% - 108.3%
Precision (CV% at LLOQ, LQC, MQC, HQC)	< 12%
Mean Extraction Recovery	Crisdesalazine: 88.7% Crisdesalazine-d4 (IS): 91.2%
Matrix Effect	Normalized to IS, within 0.95 - 1.07

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.





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